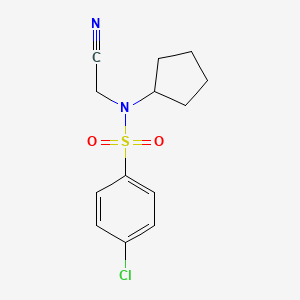
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide, also known as CCPB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB has been studied for its ability to inhibit the activity of a specific protein, which is involved in various physiological processes. In
Mechanism of Action
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide inhibits the activity of Hsp90 by binding to the protein's ATP-binding site. This prevents ATP from binding to Hsp90, which is required for its activity. Inhibition of Hsp90 by 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide leads to the degradation of client proteins that are dependent on Hsp90 for stability and folding. This results in the induction of cancer cell death and reduction of tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to induce cancer cell death and reduce tumor growth in animal models. In addition, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to inhibit the growth of bacteria that are resistant to antibiotics. 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called p38 MAPK, which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also stable and can be synthesized in large quantities. However, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has not been extensively studied for its toxicity and safety profile.
Future Directions
There are several future directions for research on 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. One area of interest is the development of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide analogs that have improved solubility and potency. Another area of interest is the study of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further research is needed to determine the toxicity and safety profile of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide in humans.
Synthesis Methods
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form 4-chloro-N-cyclopentylbenzenesulfonamide. This intermediate is then reacted with cyanomethyl chloride to produce 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. The purity of 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be improved using recrystallization.
Scientific Research Applications
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. One area of interest is cancer research, as 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of various proteins that are important for cancer cell survival and growth. Inhibition of Hsp90 by 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been shown to induce cancer cell death and reduce tumor growth in animal models.
properties
IUPAC Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c14-11-5-7-13(8-6-11)19(17,18)16(10-9-15)12-3-1-2-4-12/h5-8,12H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBRGLXYWDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

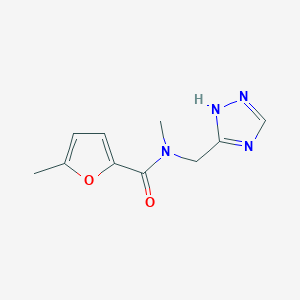
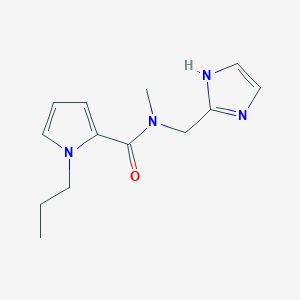
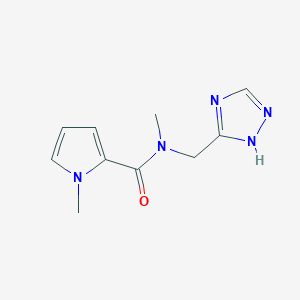
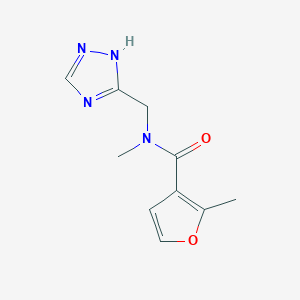

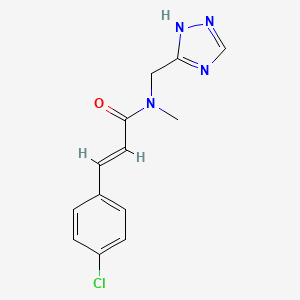
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)